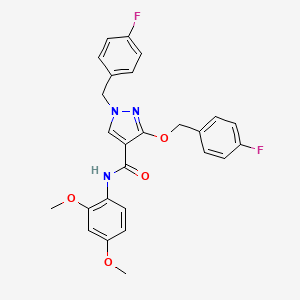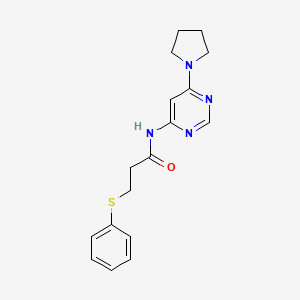
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide, also known as PTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTP belongs to the class of pyrimidine-based kinase inhibitors and has been studied for its ability to inhibit various kinases involved in cancer and other diseases.
Scientific Research Applications
Anticonvulsant Activity
Research into compounds with similar structural features has demonstrated significant potential in the development of new anticonvulsant medications. A study by Kamiński et al. (2015) explored new hybrid compounds derived from propanamides and butanamides, showing broad spectra of activity across several preclinical seizure models. This highlights the potential of incorporating pyrimidinyl and propanamide groups into designing drugs with anticonvulsant properties (Kamiński et al., 2015).
Herbicidal Activity
The synthesis and evaluation of pyrimidine derivatives have been explored for their selective herbicidal activity against certain plant species, indicating the role of such compounds in agricultural chemistry. A study by Liu and Shi (2014) on 2-aroxy-propanamides containing pyrimidine and thiadiazole rings showed moderate to good selective herbicidal activity, suggesting potential applications in weed management (Liu & Shi, 2014).
Antimicrobial and Antitubercular Activities
Compounds with pyrimidine cores have been studied for their antimicrobial and antitubercular activities. Bhat et al. (2014) synthesized a series of pyrimidine derivatives and screened them for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited promising results, which could guide the development of new therapeutic agents (Bhat et al., 2014).
Nonlinear Optical Properties
The study of pyrimidine derivatives for their nonlinear optical (NLO) properties opens avenues for their application in optoelectronics and photonics. Hussain et al. (2020) explored thiopyrimidine derivatives for their NLO characteristics, demonstrating the importance of such compounds in developing materials with potential applications in high-tech optoelectronic devices (Hussain et al., 2020).
Anticancer Activity
The development of anticancer drugs often explores the synthesis of novel compounds with potential therapeutic benefits. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the role of pyrimidine derivatives in cancer treatment research (Rahmouni et al., 2016).
properties
IUPAC Name |
3-phenylsulfanyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(8-11-23-14-6-2-1-3-7-14)20-15-12-16(19-13-18-15)21-9-4-5-10-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDCGEAQBJZMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456016.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2456019.png)
![5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)
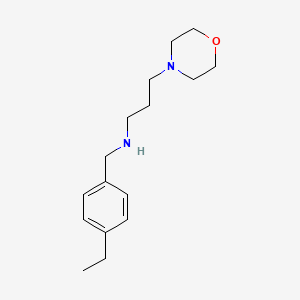

![(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B2456026.png)
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)
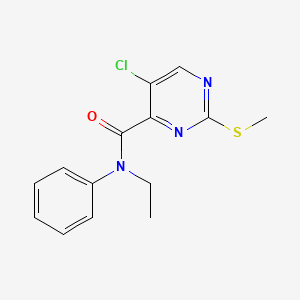
![5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2456030.png)
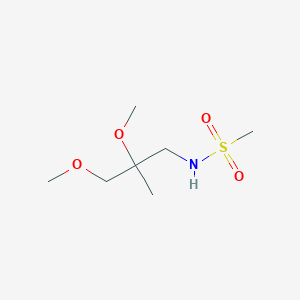
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)
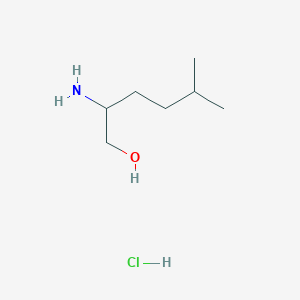
![3-(3,4-dimethylphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2456037.png)
